Bienvenue dans la boutique en ligne BenchChem!

3-(4-Methylthiophen-3-yl)pyridine

CYP2A6 inhibition nicotine metabolism enzyme assay

3-(4-Methylthiophen-3-yl)pyridine (CAS: 837376-42-8) is a heterocyclic compound comprising a pyridine ring linked to a 4-methylthiophene moiety at the 3-position, with the molecular formula C10H9NS and a molecular weight of 175.25 g/mol. The compound is documented as "nicotine 3-heteroaromatic analogue 11" and has been evaluated for cytochrome P450 2A6 (CYP2A6) inhibition activity.

Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol
CAS No. 837376-42-8
Cat. No. B6599559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylthiophen-3-yl)pyridine
CAS837376-42-8
Molecular FormulaC10H9NS
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESCC1=CSC=C1C2=CN=CC=C2
InChIInChI=1S/C10H9NS/c1-8-6-12-7-10(8)9-3-2-4-11-5-9/h2-7H,1H3
InChIKeyRRFCTHIOMKUJRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylthiophen-3-yl)pyridine CAS 837376-42-8: Heterocyclic Building Block and CYP2A6 Probe Molecule for Research Procurement


3-(4-Methylthiophen-3-yl)pyridine (CAS: 837376-42-8) is a heterocyclic compound comprising a pyridine ring linked to a 4-methylthiophene moiety at the 3-position, with the molecular formula C10H9NS and a molecular weight of 175.25 g/mol . The compound is documented as "nicotine 3-heteroaromatic analogue 11" and has been evaluated for cytochrome P450 2A6 (CYP2A6) inhibition activity [1]. Its physicochemical properties include a calculated LogP of 3.12 and a topological polar surface area (PSA) of 41.13 Ų, indicating moderate lipophilicity suitable for membrane permeability studies [2].

Why 3-(4-Methylthiophen-3-yl)pyridine (CAS 837376-42-8) Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Substitution of 3-(4-methylthiophen-3-yl)pyridine with closely related thiophene-pyridine analogs is not functionally equivalent due to the specific impact of the 4-methyl substitution on the thiophene ring. This methyl group alters electronic distribution, steric profile, and lipophilicity relative to unsubstituted analogs such as 3-(thiophen-3-yl)pyridine (CAS: 21308-81-6), resulting in measurable differences in CYP2A6 inhibition potency and computed LogP values [1]. Furthermore, regioisomers including 4-methyl-2-(3-thienyl)pyridine and 3-(2-thienyl)pyridine exhibit distinct spatial arrangements of the heteroatoms and substituents, which affect molecular recognition by enzyme active sites and alter physicochemical behavior [2]. The specific 3-pyridyl/3-thienyl connectivity with 4-methyl substitution defines a unique pharmacophore geometry documented in US8609708 as nicotine 3-heteroaromatic analogue 11, a structural configuration not replicated by alternative substitution patterns [3].

Quantitative Differentiation of 3-(4-Methylthiophen-3-yl)pyridine (CAS 837376-42-8) Versus Structurally Related Analogs


CYP2A6 Inhibition: IC50 Comparison of 3-(4-Methylthiophen-3-yl)pyridine Versus Unsubstituted 3-(Thiophen-3-yl)pyridine

In a standardized human CYP2A6 inhibition assay measuring 7-hydroxycoumarin formation, 3-(4-methylthiophen-3-yl)pyridine exhibits an IC50 of 1850 nM, while the unsubstituted analog 3-(thiophen-3-yl)pyridine shows an IC50 of 1370 nM under identical conditions [1]. The presence of the 4-methyl group on the thiophene ring results in a 1.35-fold reduction in CYP2A6 inhibitory potency compared to the unsubstituted parent, demonstrating that the methyl substitution modulates target engagement [2].

CYP2A6 inhibition nicotine metabolism enzyme assay

CYP3A4 Selectivity Profile: Differential IC50 Values Between CYP2A6 and CYP3A4 for 3-(4-Methylthiophen-3-yl)pyridine

3-(4-Methylthiophen-3-yl)pyridine demonstrates isoform selectivity between CYP2A6 and CYP3A4. The compound inhibits CYP2A6 with an IC50 of 1850 nM, whereas inhibition of CYP3A4 requires an IC50 of 25000 nM (25 μM), representing a 13.5-fold selectivity window favoring CYP2A6 [1]. This differential inhibition profile distinguishes it from other nicotine analogs that may exhibit different selectivity patterns [2].

CYP isoform selectivity drug metabolism enzyme inhibition

Lipophilicity Differentiation: Computed LogP Comparison of 3-(4-Methylthiophen-3-yl)pyridine Versus Unsubstituted Analog

The computed lipophilicity of 3-(4-methylthiophen-3-yl)pyridine (LogP = 3.12) is substantially higher than that of the unsubstituted analog 3-(thiophen-3-yl)pyridine (XLogP3-AA = 2.2), representing a LogP increase of 0.92 units [1]. This increase in lipophilicity is directly attributable to the 4-methyl substitution on the thiophene ring and translates to an approximately 8.3-fold increase in predicted octanol-water partition coefficient [2].

physicochemical properties LogP membrane permeability

Synthetic Accessibility: Suzuki-Miyaura Coupling of (4-Methylthiophen-3-yl)boronic Acid as a Distinct Synthetic Entry Point

3-(4-Methylthiophen-3-yl)pyridine is synthesized via Suzuki-Miyaura cross-coupling between a 3-halopyridine and (4-methylthiophen-3-yl)boronic acid (CAS: 177735-11-4) . The commercial availability of the specific boronic acid precursor enables modular synthesis, distinguishing this compound from regioisomers that require different boronic acid partners (e.g., thiophen-3-ylboronic acid for the unsubstituted analog) . The 4-methyl substitution on the thiophene ring also directs electrophilic aromatic substitution to specific positions, enabling predictable downstream functionalization that differs from unsubstituted or 2-thienyl analogs .

Suzuki-Miyaura coupling boronic acid cross-coupling

Recommended Research Applications for 3-(4-Methylthiophen-3-yl)pyridine (CAS 837376-42-8) Based on Quantitative Differentiation Evidence


CYP2A6 Structure-Activity Relationship Studies in Nicotine Metabolism Research

3-(4-Methylthiophen-3-yl)pyridine is suitable for structure-activity relationship (SAR) studies investigating the effect of thiophene substitution on CYP2A6 inhibition. With an IC50 of 1850 nM against CYP2A6 and a 13.5-fold selectivity over CYP3A4 (IC50 = 25000 nM), this compound serves as a moderately potent, isoform-selective probe [1]. Its potency lies between more potent analogs and weaker inhibitors, enabling comparative SAR analysis within the nicotine 3-heteroaromatic analog series. The compound is specifically identified in US8609708 as part of a panel of nicotine analogs evaluated for CYP2A6 and CYP2A13 modulation, making it a relevant reference standard for smoking cessation and lung cancer chemoprevention research programs [2].

Drug Metabolism and Pharmacokinetics (DMPK) Screening Panels

The documented CYP2A6/CYP3A4 selectivity profile makes 3-(4-methylthiophen-3-yl)pyridine appropriate for inclusion in DMPK screening panels designed to assess cytochrome P450 inhibition liability. The compound's moderate CYP2A6 potency (IC50 = 1850 nM) combined with weak CYP3A4 activity (IC50 = 25000 nM) provides a reference point for interpreting isoform selectivity in early-stage drug discovery [1]. This profile is valuable for calibrating assay systems and benchmarking new chemical entities against known CYP2A6-preferring scaffolds.

Heterocyclic Building Block for Lipophilicity-Tuned Compound Libraries

With a LogP of 3.12, 3-(4-methylthiophen-3-yl)pyridine offers 0.92 LogP units higher lipophilicity than the unsubstituted 3-(thiophen-3-yl)pyridine (LogP = 2.2) [1][2]. This property positions the compound as a building block for synthesizing compound libraries requiring increased membrane permeability or altered biodistribution characteristics. The scaffold is accessible via Suzuki-Miyaura coupling using commercially available (4-methylthiophen-3-yl)boronic acid (CAS: 177735-11-4), enabling modular incorporation into more complex structures . The compound is suitable for medicinal chemistry programs where fine-tuning lipophilicity without altering core heterocyclic architecture is a design objective.

Reference Standard for Nicotinic Acetylcholine Receptor Modulator Development

As "nicotine 3-heteroaromatic analogue 11" documented in US8609708, 3-(4-methylthiophen-3-yl)pyridine is part of a structurally defined series of compounds designed to modulate nicotinic acetylcholine receptors (nAChRs) and/or CYP2A6/2A13 activity [1]. The compound can serve as a reference standard or starting scaffold for programs developing smoking cessation aids, tobacco harm reduction agents, or chemopreventive compounds targeting NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) metabolic activation pathways [2]. Its specific substitution pattern provides a distinct pharmacophore geometry within the broader 3-heteroaromatic nicotine analog series.

Quote Request

Request a Quote for 3-(4-Methylthiophen-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.